molecular formula C10H17ClO3 B15472244 10-Chloro-9-oxodecanoic acid CAS No. 50394-86-0

10-Chloro-9-oxodecanoic acid

Cat. No.: B15472244
CAS No.: 50394-86-0
M. Wt: 220.69 g/mol
InChI Key: VZSWESNBZILKTN-UHFFFAOYSA-N
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Description

10-Chloro-9-oxodecanoic acid is a useful research compound. Its molecular formula is C10H17ClO3 and its molecular weight is 220.69 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 10-chloro-9-oxodecanoic acid, and how do reaction conditions influence yield?

  • Methodology : Start with 9-oxodecanoic acid (or its methyl ester) as a precursor. Introduce chlorine at the C10 position via electrophilic substitution or radical halogenation. For example, use thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) in anhydrous solvents like dichloromethane. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key variables : Solvent polarity, reaction time, and stoichiometry of chlorinating agents.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : Analyze 1^1H and 13^13C NMR to confirm the keto group (δ ~200-210 ppm for carbonyl carbon) and chlorine substitution (downfield shifts in adjacent protons).
  • GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility; monitor fragments like m/z 253 (base peak for TMS derivatives) .
  • HPLC : Use reverse-phase C18 columns with UV detection at 210–220 nm for purity assessment. Fluorescent derivatization (e.g., with acridine-based reagents) enhances sensitivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when confirming the structure of this compound?

  • Methodology :

  • Perform 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations, especially near the chlorine atom and keto group.
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
  • Validate via X-ray crystallography if crystalline derivatives are obtainable .

Q. What role does this compound play in lipid peroxidation or prostaglandin synthesis pathways?

  • Methodology :

  • In vitro assays : Incubate with cyclooxygenase (COX) enzymes or lipid membranes to assess prostanoid production (ELISA) or malondialdehyde (MDA) levels (thiobarbituric acid reactive substances assay).
  • Metabolomics : Use LC-MS/MS to track incorporation into lipid mediators. Reference studies on 9-oxo-octadecadienoic acid, which modulates oxidative stress and inflammation .

Q. What computational strategies predict the reactivity of this compound in biological systems?

  • Methodology :

  • Docking studies : Model interactions with COX-2 or PPAR-γ using AutoDock Vina.
  • MD simulations : Simulate membrane permeability in lipid bilayers (GROMACS).
  • DFT calculations : Analyze electron density maps to predict sites for nucleophilic attack .

Q. Methodological Challenges

Q. How can researchers quantify trace amounts of this compound in complex biological matrices?

  • Methodology :

  • Sample prep : Solid-phase extraction (C18 cartridges) to isolate from plasma or tissue homogenates.
  • Detection : LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode. Use deuterated internal standards (e.g., d₄-10-chloro-9-oxodecanoic acid) for calibration .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines :

  • Storage : Keep at –20°C in amber vials under argon to prevent oxidation.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile chlorinating agents.
  • Waste disposal : Neutralize with sodium bicarbonate before incineration .

Q. Data Interpretation and Validation

Q. How to address conflicting data on the biological activity of this compound across cell lines?

  • Troubleshooting :

  • Standardize cell culture conditions (e.g., serum-free media, passage number).
  • Use orthogonal assays (e.g., Western blot for COX-2 expression alongside ELISA for prostaglandins).
  • Validate via CRISPR knockouts of target receptors to confirm specificity .

Properties

CAS No.

50394-86-0

Molecular Formula

C10H17ClO3

Molecular Weight

220.69 g/mol

IUPAC Name

10-chloro-9-oxodecanoic acid

InChI

InChI=1S/C10H17ClO3/c11-8-9(12)6-4-2-1-3-5-7-10(13)14/h1-8H2,(H,13,14)

InChI Key

VZSWESNBZILKTN-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)CCl)CCCC(=O)O

Origin of Product

United States

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